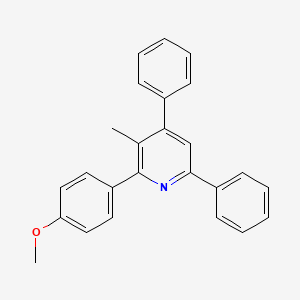
Methylene dimethacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylene dimethacrylate is an organic compound with the chemical formula C10H14O4. It is a colorless liquid that is slightly soluble in water and has a refractive index of 1.4549 . This compound is widely used as a crosslinking agent in the production of various polymers, including plastics, resins, and rubber .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methylene dimethacrylate is typically synthesized through the esterification of methacrylic acid with ethylene glycol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The crude product is then purified through distillation to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions: Methylene dimethacrylate undergoes various chemical reactions, including polymerization, copolymerization, and crosslinking . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or UV light, often in the presence of a photoinitiator.
Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduced using reducing agents such as lithium aluminum hydride.
Major Products:
Polymerization: Forms polythis compound, a crosslinked polymer used in various applications.
Oxidation and Reduction: Produces various intermediates and by-products depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methylene dimethacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers and terpolymers.
Biology: Utilized in the preparation of hydrogels for drug delivery systems.
Medicine: Employed in dental materials and bone cements due to its biocompatibility.
Industry: Serves as a crosslinking agent in the production of high-performance resins and coatings.
Mecanismo De Acción
The primary mechanism by which methylene dimethacrylate exerts its effects is through polymerization and crosslinking. The compound contains two methacrylate groups that can form covalent bonds with other monomers, leading to the formation of a three-dimensional network . This crosslinked structure imparts enhanced mechanical properties, thermal stability, and chemical resistance to the resulting polymer .
Comparación Con Compuestos Similares
- Ethylene glycol dimethacrylate (EGDMA)
- Polypropylene glycol dimethacrylate (PPGDMA)
- Diethylene glycol dimethacrylate (DEGDMA)
Comparison: Methylene dimethacrylate is unique due to its specific molecular structure, which allows for the formation of highly crosslinked polymers with superior properties . Compared to ethylene glycol dimethacrylate, this compound offers better thermal stability and mechanical strength . Polypropylene glycol dimethacrylate and diethylene glycol dimethacrylate, on the other hand, provide different levels of flexibility and hydrophilicity, making them suitable for specific applications .
Propiedades
Número CAS |
4245-38-9 |
|---|---|
Fórmula molecular |
C9H12O4 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
2-methylprop-2-enoyloxymethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H12O4/c1-6(2)8(10)12-5-13-9(11)7(3)4/h1,3,5H2,2,4H3 |
Clave InChI |
ZHESMCIWZWYNLC-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCOC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-[(1E,6E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1,6-heptadien-1-yl]-2-methoxyphenoxy]acetic acid](/img/structure/B14137314.png)

![1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol](/img/structure/B14137338.png)
![1-[2-Methoxy-6-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone](/img/structure/B14137343.png)
![3-({6-Methyl-3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14137345.png)


![5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14137373.png)


